molecular formula C9H16ClNO2 B1476691 2-Chloro-1-(2-(hydroxymethyl)pyrrolidin-1-yl)butan-1-one CAS No. 2092722-61-5

2-Chloro-1-(2-(hydroxymethyl)pyrrolidin-1-yl)butan-1-one

Cat. No.: B1476691
CAS No.: 2092722-61-5
M. Wt: 205.68 g/mol
InChI Key: FBSITESAJQNQFX-UHFFFAOYSA-N
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Description

2-Chloro-1-(2-(hydroxymethyl)pyrrolidin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C9H16ClNO2 and its molecular weight is 205.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-Chloro-1-(2-(hydroxymethyl)pyrrolidin-1-yl)butan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the pyrrolidine ring in this compound can interact with enzymes involved in metabolic pathways, potentially altering their catalytic efficiency . Additionally, this compound may bind to specific proteins, affecting their conformation and activity, which can lead to changes in cellular processes .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. This compound can influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism . For example, it may modulate the activity of signaling proteins, thereby affecting downstream pathways that regulate cell growth, differentiation, and apoptosis . These changes can have significant implications for cellular function and overall health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s overall impact on biological systems.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function . Studies have shown that the compound’s activity may decrease over time due to degradation, which can impact its efficacy in biochemical assays . Additionally, long-term exposure to this compound may lead to adaptive changes in cells, affecting their response to subsequent treatments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, this compound may influence the activity of enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and cellular metabolism . These interactions are essential for understanding the compound’s role in metabolic regulation and its potential impact on overall cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization within different cellular compartments can influence its activity and function . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical research and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . Targeting signals or post-translational modifications can influence its localization and, consequently, its biological effects

Properties

IUPAC Name

2-chloro-1-[2-(hydroxymethyl)pyrrolidin-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO2/c1-2-8(10)9(13)11-5-3-4-7(11)6-12/h7-8,12H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSITESAJQNQFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCCC1CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.